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Compound of Interest |

Compound Name: 2-(4-Chloro-phenyl)-ethylamine hcl
CAS No.: 2492-83-3
Cat. No.: B1590653
- 7

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 2-(4-Chlorophenyl)ethylamine Hydrochloride (4-CPEA)
serves as a "privileged scaffold"—a molecular framework capable of providing ligands for
diverse biological targets. While phenethylamines are ubiquitous in neurotransmitter
modulation (dopamine, norepinephrine, serotonin), the introduction of a chlorine atom at the
para position confers specific pharmacokinetic and pharmacodynamic advantages.

Why This Building Block?

o Metabolic Stability: The 4-chloro substituent effectively blocks para-hydroxylation mediated
by Cytochrome P450 enzymes (specifically CYP2D6), significantly extending the half-life of
the parent compound compared to unsubstituted phenethylamines.

« Lipophilicity Modulation: The chlorine atom increases the logP (lipophilicity), enhancing
blood-brain barrier (BBB) penetration—a critical factor for CNS-targeted drug discovery.

o Electronic Effects: The electron-withdrawing nature of the chlorine atom modulates the pKa
of the amine (slightly lower than unsubstituted phenethylamine), altering receptor binding
affinity and electrostatic interactions within the active site.
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Chemical Profile & Physical Properties[1][2][3][4][5]

[6][7][8]

Table 1: Technical Specifications

Property Specification
IUPAC Name 2-(4-Chlorophenyl)ethan-1-amine hydrochloride
CAS Number 13078-80-3 (HCI salt); 156-41-2 (Free base)

Molecular Formula

CsH10CIN[1] - HCI

Molecular Weight 192.08 g/mol
Appearance White to off-white crystalline powder
- High in Water, Methanol, DMSO; Low in DCM
Solubility )
(Free base soluble in DCM)
Melting Point 212-215 °C (Decomposes)
pKa (Conjugate Acid) ~9.4 (Estimate based on phenethylamine)
Storage Desiccate at RT; Hygroscopic

Synthetic Decision Framework

The primary utility of 4-CPEA lies in its nucleophilic primary amine. The following decision tree

guides the selection of reaction pathways based on the desired pharmacophore.
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Carboxylic Acid Amide
(HATU/DIPEA) (Peptidomimetics)
Aldehyde Secondary Amine
(NaBH(OAC)3) (Kinase Inhibitors)
2-(4-Chlorophenyl) Sulfonyl Chloride Sulfonamide
ethylamine HCI (Pyridine/DCM) (GPCR Ligands)
Isocyanate Urea
(THF/TEA) (Soluble Epoxide Hydrolase)

Cyanurlc Chloride Triazine Derivative
(SNAr) (Antitumor Agents)

Click to download full resolution via product page

Figure 1: Synthetic divergence from the 4-CPEA scaffold. Select the pathway based on the
target biological interface.

Application Protocols
Protocol A: High-Efficiency Amide Coupling
(Peptidomimetic Synthesis)

Objective: Synthesize an amide derivative with minimal purification requirements. Mechanism:
Activation of carboxylic acid partner via HATU to form an active ester, followed by nucleophilic
attack by the 4-CPEA amine.

Reagents:
o Carboxylic Acid Partner (1.0 equiv)
e 4-CPEAHCI (1.1 equiv)

 HATU (1.1 equiv)

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1590653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
e DMF (Anhydrous)
Step-by-Step Methodology:

o Free Base Generation (In-situ): In a reaction vial, dissolve 4-CPEA HCI (1.1 mmol) in DMF (2
mL). Add DIPEA (2.0 mmol) and stir for 5 minutes. Self-Validation: The solution should
become clear as the free amine is liberated.

» Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (2 mL). Add
HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir for 10 minutes at Room Temperature (RT).
Color change to yellow/orange often indicates active ester formation.

o Coupling: Transfer the activated acid solution to the amine solution dropwise.
o Reaction: Stir at RT for 2—4 hours.

e Monitoring: Check via TLC (System: 5% MeOH in DCM). The spot for 4-CPEA (ninhydrin
active, usually low Rf) should disappear.

o Workup: Dilute with EtOAc (30 mL). Wash with 1M HCI (2x), Sat. NaHCOs (2x), and Brine
(1x). Dry over Na2SOa4 and concentrate.

Troubleshooting: If the yield is low, ensure the HCI salt is fully neutralized. The extra equivalent
of DIPEA in step 1 is critical.

Protocol B: Reductive Amination (Secondary Amine
Synthesis)

Objective: Create a flexible amine linker, common in kinase inhibitors. Mechanism: Formation
of an imine/iminium ion followed by selective reduction.

Reagents:
¢ Aldehyde Partner (1.0 equiv)

e 4-CPEAHCI (1.0 equiv)
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e Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
o Acetic Acid (catalytic, 1-2 drops)

e DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

e Imine Formation: Suspend 4-CPEA HCI (1.0 mmol) in DCE (5 mL). Add the Aldehyde (1.0
mmol) and TEA (1.0 mmol) to neutralize the salt. Add 1 drop of Acetic Acid. Stir for 30—-60
minutes.

o Note: STAB is acid-tolerant, but neutralizing the HCI salt ensures the amine is nucleophilic
enough to attack the carbonyl.

e Reduction: Add STAB (1.5 mmol) in one portion. Gas evolution (mild) may occur.
e Reaction: Stir at RT overnight (12—16 hours).

e Quenching: Quench with Sat. NaHCOs (aqueous).[2] Stir vigorously for 15 minutes to
decompose borate complexes.

o Extraction: Extract with DCM (3x).

 Purification: Flash chromatography is usually required. Amine products often tail on silica;
use 1% Triethylamine in the eluent to sharpen peaks.

Protocol C: Triazine Scaffold Synthesis (Antitumor
Agents)

Context: Based on recent research (e.g., ResearchGate, 2023), 4-CPEA is used to substitute
chlorine atoms on cyanuric chloride to create multi-functional drugs.

Workflow Diagram:
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Figure 2: Sequential nucleophilic substitution on a triazine core. Temperature control is critical
to prevent over-substitution.

Critical Control Points:
o Temperature: Step 1 must be kept at 0-5°C. Higher temperatures will lead to di-substitution.

+ Base: Use inorganic base (Na=COs or NaHCO:s) for the aqueous/acetone mixture to
scavenge HCI.

Safety & Handling (SDS Summary)
e Hazards:

o H315: Causes skin irritation.[3][1][4]
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o H319: Causes serious eye irritation.[3][5][1][6]

o H335: May cause respiratory irritation.[1][4]

e PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. The HCI salt is a fine
powder; avoid dust generation.

e Incompatibility: Strong oxidizing agents.
o First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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building-block-for-novel-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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